molecular formula C16H20F3NO4 B12947112 (R)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid

Cat. No.: B12947112
M. Wt: 347.33 g/mol
InChI Key: GVRRJLNXJXFRRS-LLVKDONJSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted benzyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. This step forms the tert-butoxycarbonyl (Boc) protected amine.

    Formation of the Benzyl Group: The trifluoromethyl-substituted benzyl group is introduced through a nucleophilic substitution reaction, often using a benzyl halide and a suitable nucleophile.

    Coupling Reaction: The protected amine and the benzyl group are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature and functional groups.

Medicine

In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a promising scaffold for drug design.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(Aminomethyl)-1-Boc-pyrrolidine
  • ®-3-(Boc-amino)piperidine
  • ®-N-BOC-3-amino-4-(2,4,5-trifluorophenyl)butyric acid

Uniqueness

Compared to similar compounds, ®-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid stands out due to its trifluoromethyl-substituted benzyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring high metabolic stability and specific protein interactions.

Properties

Molecular Formula

C16H20F3NO4

Molecular Weight

347.33 g/mol

IUPAC Name

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[3-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-9-11(13(21)22)7-10-5-4-6-12(8-10)16(17,18)19/h4-6,8,11H,7,9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m1/s1

InChI Key

GVRRJLNXJXFRRS-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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